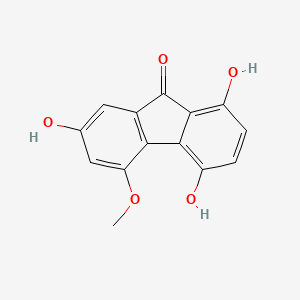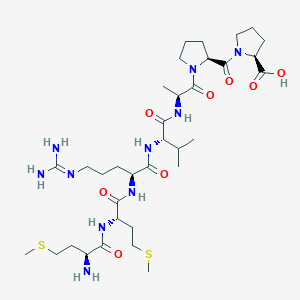
L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- is a peptide composed of seven amino acids: L-Proline, L-methionine, L-arginine, L-valine, and L-alanine. Peptides like this one are essential in various biological processes, including protein synthesis, enzyme function, and cellular signaling. Each amino acid in this peptide contributes unique properties that influence its overall structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
Peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.
Biology: Serve as models for studying protein folding, structure, and function.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and as additives in cosmetics and food products.
作用機序
The mechanism of action of peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- depends on their specific sequence and structure. These peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the activity or conformation of the target molecules.
類似化合物との比較
Similar Compounds
L-Proline: A non-essential amino acid involved in protein synthesis and collagen formation.
L-Methionine: An essential amino acid that serves as a precursor to other sulfur-containing amino acids.
L-Arginine: An essential amino acid involved in the synthesis of nitric oxide, a key signaling molecule.
L-Valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
L-Alanine: A non-essential amino acid involved in glucose metabolism and energy production.
Uniqueness
The uniqueness of L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- lies in its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
特性
CAS番号 |
264130-61-2 |
|---|---|
分子式 |
C34H60N10O8S2 |
分子量 |
801.0 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H60N10O8S2/c1-19(2)26(30(48)39-20(3)31(49)43-15-7-10-24(43)32(50)44-16-8-11-25(44)33(51)52)42-29(47)22(9-6-14-38-34(36)37)41-28(46)23(13-18-54-5)40-27(45)21(35)12-17-53-4/h19-26H,6-18,35H2,1-5H3,(H,39,48)(H,40,45)(H,41,46)(H,42,47)(H,51,52)(H4,36,37,38)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
VXFBVWIYIIPMCO-OLDNPOFQSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


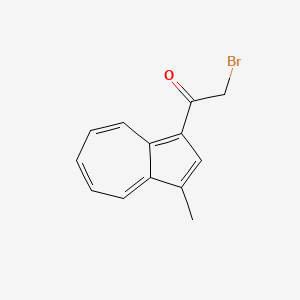
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
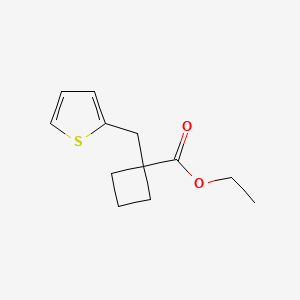
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)


![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
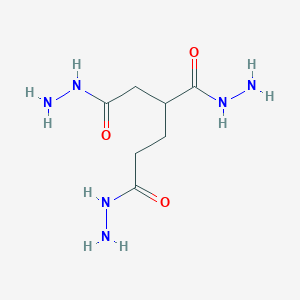
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

